
N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and in click chemistry reactions. The compound contains azide groups, which enable it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 typically involves the following steps:
Azidation: The conversion of terminal groups to azide groups using sodium azide.
Cyclohexenyl Chlorination: The chlorination of the cyclohexenyl ring using thionyl chloride or similar reagents.
Industrial Production Methods
Industrial production of N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as column chromatography or recrystallization to obtain high-purity products.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry to ensure product consistency and purity
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms triazole rings by reacting with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with strained alkynes like DBCO or BCN without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts.
SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.
Major Products
Triazole Derivatives: Formed from CuAAC reactions.
Cycloaddition Products: Formed from SPAAC reactions
Applications De Recherche Scientifique
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in bioconjugation and labeling of biomolecules for imaging and tracking.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of advanced materials and nanotechnology
Mécanisme D'action
The compound exerts its effects through the following mechanisms:
Click Chemistry: The azide groups participate in cycloaddition reactions, forming stable triazole rings.
PROTACs: Acts as a linker connecting ligands for E3 ubiquitin ligase and target proteins, facilitating targeted protein degradation through the ubiquitin-proteasome system
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis-(azide-PEG3)-Cy5: Another PEG-based PROTAC linker with similar click chemistry properties.
N,N’-bis-(azide-PEG3)-Cy3: A related compound used in similar applications but with different spectral properties.
Uniqueness
N,N’-bis-(azide-PEG3)-chlorocyclohexenyl Cy7 is unique due to its specific chlorocyclohexenyl group, which may offer distinct reactivity and binding properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C46H62Cl2N8O6 |
|---|---|
Poids moléculaire |
893.9 g/mol |
Nom IUPAC |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AGTYTVSFKGQCDO-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)/CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCOCCOCCOCCN=[N+]=[N-])(C)C)CCC3)Cl)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
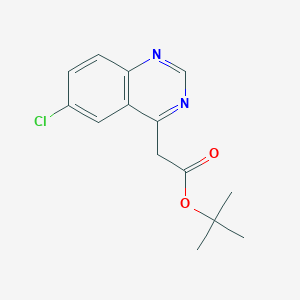
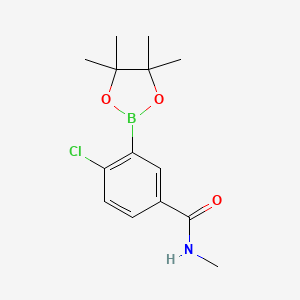
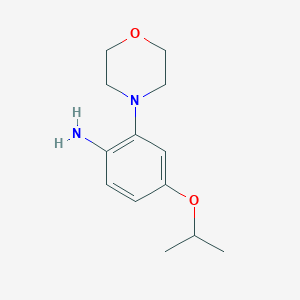

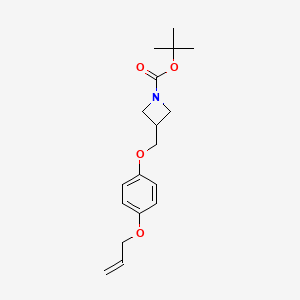
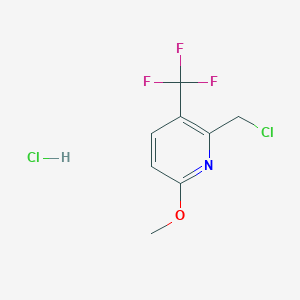
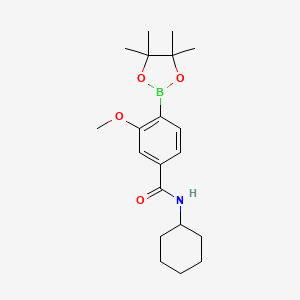
![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
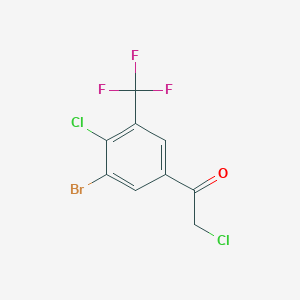
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
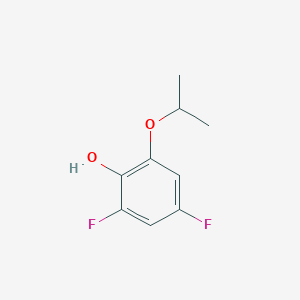
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
